新戊基肼盐酸盐

描述

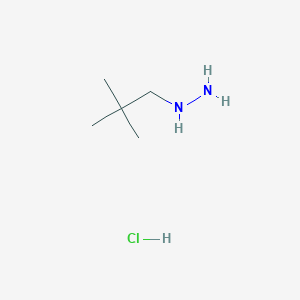

Neopentylhydrazine hydrochloride is a chemical compound. It’s a derivative of hydrazine, which is an inorganic compound with the formula N2H4 . Neopentylhydrazine hydrochloride has a molecular formula of C5H16Cl2N2 .

Synthesis Analysis

Neopentylhydrazine hydrochloride can be synthesized using various methods. One such method involves the reaction of an aldehyde or ketone with hydrazine to form a hydrazone, which can then be converted to the corresponding alkane by reaction with a base and heat. This process is known as the Wolff-Kishner Reduction . Another method involves the reaction of a quinoline aldehyde with neopentylhydrazine hydrochloride .Molecular Structure Analysis

The molecular structure of Neopentylhydrazine hydrochloride can be analyzed using various techniques such as MolView , which is a tool that allows for the visualization of the 3D model of a molecule. The neopentyl group, which is part of Neopentylhydrazine hydrochloride, is an alkyl group with the formula C5H11 .Chemical Reactions Analysis

The chemical reactions involving Neopentylhydrazine hydrochloride can be analyzed using various methods. For instance, the reaction of Neopentylhydrazine hydrochloride with other compounds can be studied using titration analysis . The Kjeldahl method can also be used for the quantitative determination of a sample’s organic nitrogen plus ammonia/ammonium .Physical and Chemical Properties Analysis

The physical and chemical properties of Neopentylhydrazine hydrochloride can be analyzed using various techniques. These properties include aerodynamic diameter, density, particle shape, surface composition, morphology, roughness, and energy . Other properties such as vapor pressure, solubility, and melting point can also be determined .科学研究应用

1. 杀虫剂开发

新戊基肼盐酸盐已被用于开发新型杀虫剂。与新戊基肼化合物化学相关的双酰肼作为20-羟基脱氢酮(20E)的非类固醇激动剂,在昆虫生长和发育中起关键激素作用。它们对某些害虫物种具有选择性毒性,同时对有益昆虫安全,展现出良好的生态毒理学特性 (Dhadialla, Carlson, & Le, 1998)。

2. 癌症研究

新戊基肼衍生物已被研究其在动物模型中的致瘤性质。对与新戊基肼结构类似的正丁基和正丙基肼盐酸盐的研究表明它们能够诱导小鼠肺部肿瘤。这一发现突显了这类化学物质的潜在致癌风险及其在癌症研究中的相关性 (Nagel, Shimizu, & Tóth, 1975)。

3. 环境研究

已对新戊基肼盐酸盐在废水中的存在和处理进行了调查,特别是由于其在杀虫剂和药物生产中的使用。研究侧重于高级处理技术,如树脂吸附和芬顿氧化,以提高该化合物在废水中的生物降解性,强调其环境影响 (Bao Xi-zhi, 2013)。

4. 化学研究

已进行了对新戊基肼衍生物化学行为的调查。例如,对新戊基肼的氧化研究为烷基肼的氧化过程中碳正离子的作用提供了见解。这类研究有助于更深入地了解这些化合物的化学性质和反应 (McLean & Middleton, 1978)。

安全和危害

未来方向

While specific future directions for Neopentylhydrazine hydrochloride are not mentioned in the search results, there are ongoing research and developments in the field of chemical compounds and their applications. For instance, there are advancements in controlled drug delivery systems and the treatment of various diseases .

属性

IUPAC Name |

2,2-dimethylpropylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-5(2,3)4-7-6;/h7H,4,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLBOGFSNCEREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)

![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)